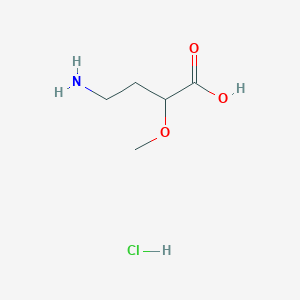

4-Amino-2-methoxybutanoic acid hydrochloride

Description

4-Amino-2-methoxybutanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-methoxybutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-4(2-3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUDOOBCPPHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxybutanoic acid hydrochloride typically involves the reaction of 4-amino-2-methoxybutanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxybutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Chemistry

4-Amino-2-methoxybutanoic acid hydrochloride serves as a building block in organic synthesis , facilitating the preparation of more complex molecules. Its unique structure allows for various chemical reactions, making it valuable in the development of specialty chemicals and intermediates.

| Application | Description |

|---|---|

| Organic Synthesis | Used to synthesize derivatives and complex organic compounds |

| Specialty Chemicals | Acts as an intermediate in the production of various industrial chemicals |

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It has been shown to influence neurotransmitter modulation, particularly through interactions with glutamate receptors, which are crucial for synaptic plasticity and memory formation.

| Biological Activity | Mechanism |

|---|---|

| Neurotransmitter Modulation | Interacts with glutamate receptors to enhance synaptic transmission |

| Neuroprotective Effects | Exhibits properties that may protect neurons from degeneration |

Medicine

The compound is under investigation for its therapeutic effects and potential use as a precursor in drug development. Its ability to modulate neurotransmission positions it as a candidate for treating neurodegenerative diseases.

| Medical Application | Potential Benefit |

|---|---|

| Neurodegenerative Diseases | May help in protecting neurons and improving cognitive functions |

| Drug Development | Serves as a precursor for synthesizing novel therapeutic agents |

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound significantly reduced neuronal cell death and improved cognitive performance in animal models exposed to neurotoxic agents.

Case Study 2: Modulation of Glutamate Receptors

Research demonstrated that this compound enhances the binding affinity to glutamate receptors, leading to improved synaptic plasticity. This finding suggests its potential application in enhancing learning and memory processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-methoxybutanoic acid hydrochloride include:

- 4-Amino-2-methoxybutanoic acid

- 4-Amino-2-methoxybutanoic acid methyl ester

- 4-Amino-2-methoxybutanoic acid ethyl ester

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .

Biological Activity

4-Amino-2-methoxybutanoic acid hydrochloride, a derivative of amino acids, has garnered attention for its diverse biological activities and potential applications in various fields, including medicine, biochemistry, and organic synthesis. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its amino and methoxy functional groups, which play critical roles in its biological interactions. The molecular structure facilitates hydrogen bonding and hydrophobic interactions with biological molecules, influencing enzyme activity and receptor binding.

The mechanism of action of this compound involves:

- Enzyme Interaction : The compound can modulate the activity of various enzymes by binding to their active sites or allosteric sites, thereby influencing metabolic pathways.

- Receptor Binding : It may interact with specific receptors, altering physiological responses.

- Chemical Reactivity : The compound undergoes various chemical reactions (oxidation, reduction, substitution) that can lead to the formation of biologically active derivatives.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens with promising results:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed | |

| Pseudomonas aeruginosa | Moderate antibacterial effect | |

| Staphylococcus aureus | Effective at higher concentrations |

2. Antitumor Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance:

- Cytotoxicity : In a study involving MGC-803 cells, this compound demonstrated an IC50 value indicating effective cytotoxicity (IC50 = 3.8 μM) .

- Mechanism : The compound promotes apoptosis by increasing pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-xl) .

3. Neurological Effects

The compound has been studied for its potential neuroprotective effects:

- Neurotransmitter Modulation : It may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

- Case Study : A study highlighted its role in enhancing synaptic plasticity in animal models, suggesting implications for cognitive enhancement .

Research Findings

Recent studies have focused on the synthesis of analogs of this compound to enhance its biological activity:

- Synthesis of Derivatives : Researchers have synthesized various derivatives to improve potency against specific targets such as chitin synthase and dual-target compounds for malaria and cancer .

- In vivo Studies : Animal models have shown that certain derivatives exhibit significant tumor inhibition rates with reduced toxicity to normal tissues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-2-methoxybutanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with protected amino acids or hydroxy acid precursors. For example, methoxy group introduction can be achieved via Williamson ether synthesis using methyl halides under alkaline conditions. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent like ethanol. Key parameters include temperature control (0–5°C during salt formation to avoid decomposition) and stoichiometric ratios of reagents. Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and a methanol/dichloromethane mobile phase . Industrial-scale synthesis may adopt continuous flow reactors to optimize yield and reduce side products, as seen in analogous brominated amino acid production .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient.

- Structural Confirmation :

- NMR : -NMR in DO resolves methoxy (~δ 3.3 ppm) and α-proton signals (~δ 3.8–4.2 ppm). -NMR confirms carbonyl (δ ~175 ppm) and quaternary carbons.

- Mass Spectrometry : ESI-MS in positive mode detects the molecular ion [M+H] at m/z 170.6 (CHClNO).

- Chirality Analysis : Chiral HPLC with a cellulose-based column to verify enantiopurity, critical for pharmacological studies .

Q. How can researchers optimize the purification of this compound from reaction mixtures?

- Methodological Answer : After acid-base extraction to remove unreacted starting materials, recrystallization is preferred for high-purity batches. Use a 1:3 ethanol/water mixture at 4°C to maximize crystal formation. For trace impurities (e.g., residual dimethylamine), activated charcoal treatment during recrystallization improves clarity. Advanced purification employs preparative HPLC with a ammonium acetate buffer (pH 4.5) and acetonitrile gradient, achieving >99% purity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what strategies ensure enantioselective synthesis?

- Methodological Answer : The (2S)-enantiomer exhibits higher receptor-binding affinity in preliminary neuropharmacological assays. Enantioselective synthesis uses chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis with Rh(II)-based catalysts to control the α-carbon configuration. Reaction monitoring via circular dichroism (CD) or polarimetry ensures stereochemical fidelity. Contradictory bioactivity data in literature often arise from incomplete enantiomeric resolution; thus, chiral stationary phase chromatography is mandatory for validation .

Q. What molecular interactions underlie the compound’s potential role in modulating neurotransmitter receptors?

- Methodological Answer : Docking studies suggest the methoxy group forms hydrogen bonds with serine residues in GABA receptor subunits, while the protonated amino group interacts with glutamate residues in the binding pocket. Competitive binding assays (e.g., radioligand displacement using H-muscimol) quantify affinity. Contradictions in IC values across studies may stem from receptor subtype variability (α1 vs. α5 subunits) or differences in membrane potential during electrophysiological assays .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Solubility discrepancies arise from pH-dependent ionization (pKa ~2.1 for the amino group). Standardize testing in buffered solutions (e.g., PBS pH 7.4 vs. simulated gastric fluid pH 1.2). Stability studies under accelerated conditions (40°C/75% RH) with LC-MS monitoring reveal degradation pathways (e.g., methoxy demethylation at >60°C). Conflicting data may reflect impurities acting as catalysts; thus, purity profiling is essential before comparative analysis .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., AMBER) model blood-brain barrier permeability, predicting logP values (~0.8) consistent with moderate CNS penetration. In vitro Caco-2 assays validate these predictions. Discrepancies between in silico and in vivo half-life data often result from unaccounted hepatic metabolism (e.g., CYP450 oxidation), necessitating hepatic microsome assays for refinement .

Q. What strategies improve the compound’s stability in aqueous formulations for in vivo studies?

- Methodological Answer : Lyophilization with cryoprotectants (trehalose or mannitol) prevents hydrolysis. For liquid formulations, adjust pH to 3.5–4.0 (near the amino group’s pKa) to minimize degradation. Addition of antioxidants (0.1% ascorbic acid) reduces oxidative byproducts. Stability-indicating HPLC methods track degradation products like 4-amino-2-hydroxybutanoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.